molecular formula C9H7Cl2N3O B12593396 4,6-Dichloro-1H-indole-2-carbohydrazide CAS No. 648417-04-3

4,6-Dichloro-1H-indole-2-carbohydrazide

Cat. No.: B12593396
CAS No.: 648417-04-3
M. Wt: 244.07 g/mol
InChI Key: PMTJYVCZNAZWLY-UHFFFAOYSA-N
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Description

4,6-Dichloro-1H-indole-2-carbohydrazide is a chemical compound belonging to the indole family. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The presence of chlorine atoms at positions 4 and 6, along with a carbohydrazide group at position 2, makes this compound particularly interesting for various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,6-Dichloro-1H-indole-2-carbohydrazide typically involves the reaction of 4,6-dichloroindole with hydrazine hydrate. The reaction is usually carried out in a solvent such as ethanol or methanol under reflux conditions. The reaction mixture is heated to facilitate the formation of the carbohydrazide derivative.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature and solvent choice, to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4,6-Dichloro-1H-indole-2-carbohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of hydrazine derivatives.

    Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of indole oxides.

    Reduction: Formation of hydrazine derivatives.

    Substitution: Formation of substituted indole derivatives with various functional groups.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex indole derivatives.

    Biology: Investigated for its antimicrobial and antiviral properties.

    Medicine: Potential therapeutic agent for the treatment of various diseases due to its biological activity.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4,6-Dichloro-1H-indole-2-carbohydrazide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 4,6-Dichloro-1H-indole-2-carboxamide
  • 4,6-Difluoro-1H-indole-2-carboxamide
  • 4,6-Dichloro-1H-indole-2-carboxylic acid

Uniqueness

4,6-Dichloro-1H-indole-2-carbohydrazide is unique due to the presence of the carbohydrazide group, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields.

Properties

CAS No.

648417-04-3

Molecular Formula

C9H7Cl2N3O

Molecular Weight

244.07 g/mol

IUPAC Name

4,6-dichloro-1H-indole-2-carbohydrazide

InChI

InChI=1S/C9H7Cl2N3O/c10-4-1-6(11)5-3-8(9(15)14-12)13-7(5)2-4/h1-3,13H,12H2,(H,14,15)

InChI Key

PMTJYVCZNAZWLY-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C2=C1NC(=C2)C(=O)NN)Cl)Cl

Origin of Product

United States

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